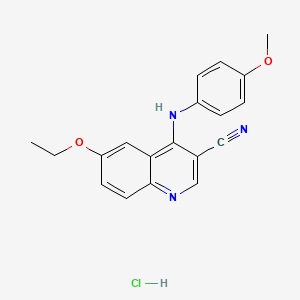
6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves several steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It may be explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar compounds to 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride include other quinoline derivatives such as:
- 2-Amino-6-ethyl-5-oxo-4-(3-phenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- 2-Amino-4-(2-chloro)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and potential applications.
生物活性
6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
- CAS Number : Not specified in the sources but related compounds are available for reference.
The biological activity of quinoline derivatives, including this compound, has been attributed to several mechanisms:
- Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Studies indicate that they may act by inhibiting key signaling pathways involved in cell survival and proliferation, such as the NF-kB and MAPK pathways .
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains. Research has demonstrated that quinolines can disrupt bacterial cell membranes and inhibit DNA gyrase, an essential enzyme for bacterial replication .
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of quinoline derivatives, including this compound.
| Study | Activity | Results |
|---|---|---|
| Mantoani et al. (2016) | Anticancer | Significant inhibition of MCF-7 breast cancer cells with IC50 values in low micromolar range. |
| Science.gov (2018) | Antimicrobial | Effective against multiple bacterial strains; mechanism involves DNA gyrase inhibition. |
| MDPI Journal (2021) | Anti-inflammatory | Reduced NO production in LPS-stimulated RAW 264.7 cells; comparable to positive controls. |
Case Studies
- Anticancer Evaluation : A study evaluated various quinoline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant anti-proliferative effects, particularly against breast and lung cancer cell lines .
- Antimicrobial Testing : In vitro tests demonstrated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . The mechanism was linked to the disruption of bacterial membrane integrity.
- Inflammatory Response Modulation : Research highlighted the ability of quinoline derivatives to modulate inflammatory responses in macrophages, showing a decrease in the expression of inflammatory markers upon treatment with these compounds .
属性
IUPAC Name |
6-ethoxy-4-(4-methoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2.ClH/c1-3-24-16-8-9-18-17(10-16)19(13(11-20)12-21-18)22-14-4-6-15(23-2)7-5-14;/h4-10,12H,3H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWWTBRUQDSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














